Tiagabine hydrochloride

Catalog No.
S545321
CAS No.
145821-59-6
M.F
C20H26ClNO2S2
M. Wt
412.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiagabine hydrochloride

CAS Number

145821-59-6

Product Name

Tiagabine hydrochloride

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride

Molecular Formula

C20H26ClNO2S2

Molecular Weight

412.0 g/mol

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1

InChI Key

YUKARLAABCGMCN-PKLMIRHRSA-N

SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride, Gabitril, N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid, NO 328, NO 329, NO-328, NO-329, tiagabine, Tiagabine Hydrochloride, tiagabine, (S)-isomer

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl

Description

The exact mass of the compound Tiagabine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding GABAergic Function

Tiagabine HCl functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. By increasing extracellular GABA levels, Tiagabine HCl allows researchers to study the effects of enhanced GABAergic inhibition on various brain functions . This can be helpful in understanding disorders associated with GABAergic dysfunction, such as anxiety, depression, and tremors.

Investigating Epilepsy Mechanisms

As an antiepileptic drug, Tiagabine HCl offers a valuable tool for researchers investigating the mechanisms underlying seizures. Studies using Tiagabine HCl can help elucidate the role of GABAergic inhibition in seizure generation and propagation within the brain circuits . This knowledge can inform the development of more targeted and effective treatments for epilepsy.

Tiagabine hydrochloride is an anticonvulsant medication primarily utilized in the treatment of epilepsy. It is marketed under the trade name Gabitril. The chemical structure of tiagabine hydrochloride is represented by the formula C20H25NO2S2HCl\text{C}_{20}\text{H}_{25}\text{NO}_{2}\text{S}_{2}\cdot \text{HCl}, with a molecular weight of approximately 412.0 g/mol. This compound appears as a white to off-white, odorless crystalline powder that is insoluble in heptane but sparingly soluble in water .

Tiagabine functions mainly as a selective gamma-aminobutyric acid reuptake inhibitor, enhancing the availability of this neurotransmitter in the central nervous system, which plays a crucial role in inhibitory signaling .

The precise mechanism by which tiagabine exerts its anticonvulsant effect is not fully understood []. However, research suggests it primarily acts by enhancing the action of GABA, an inhibitory neurotransmitter in the brain. GABA helps to calm nerve activity, and tiagabine is believed to increase its availability or prolong its effects at nerve cell junctions [].

  • Toxicity: Tiagabine is generally well-tolerated, but side effects like dizziness, somnolence, and tremor can occur [].
  • Flammability: Not flammable.
  • Reactivity: No significant reactivity hazards reported.
Involving tiagabine hydrochloride relate to its metabolism and interaction with neurotransmitter systems. Tiagabine undergoes metabolic processes primarily through hepatic cytochrome P450 enzymes, particularly the CYP3A isoform. Two significant metabolic pathways have been identified:

  • Thiophene Ring Oxidation: This pathway leads to the formation of 5-oxo-tiagabine, which does not exhibit pharmacological activity.
  • Glucuronidation: This process contributes to the elimination of tiagabine from the body.

Approximately 2% of an oral dose is excreted unchanged, while most is eliminated as metabolites via urine and feces .

Tiagabine's biological activity is primarily linked to its role as a GABA reuptake inhibitor. By blocking the GABA transporter 1 (GAT-1), tiagabine increases GABA levels in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism underlies its effectiveness in reducing seizure activity in patients with epilepsy . Additionally, tiagabine has been shown to influence cortical delta oscillations significantly, which may have implications for its effects on consciousness and sleep patterns .

The synthesis of tiagabine hydrochloride involves several steps, typically starting from readily available precursors. A common synthetic route includes:

  • Formation of Piperidine Derivative: The initial step involves creating a piperidine derivative that serves as a backbone for further modifications.
  • Alkylation with Thiophene Substituents: The introduction of thiophene rings is achieved through alkylation reactions.
  • Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form for improved solubility and stability.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

Tiagabine hydrochloride is primarily used as an adjunctive therapy for focal seizures in epilepsy. Its usage extends beyond epilepsy; it has also been explored for treating panic disorders and other anxiety-related conditions due to its effects on GABAergic transmission . Clinical studies have demonstrated its efficacy in reducing seizure frequency when used alongside other anticonvulsants.

Tiagabine can interact with various medications due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

  • Caffeine: Tiagabine may increase caffeine excretion, potentially lowering its serum levels and efficacy.
  • Other Antiepileptic Drugs: Co-administration with hepatic enzyme-inducing agents like carbamazepine or phenytoin may alter tiagabine's pharmacokinetics, necessitating dosage adjustments .

Monitoring for drug interactions is crucial during therapy to minimize adverse effects and ensure therapeutic effectiveness.

Several compounds share structural or functional similarities with tiagabine hydrochloride. These include:

Compound NameMechanism of ActionUnique Features
GabapentinCalcium channel blockerPrimarily used for neuropathic pain
PregabalinCalcium channel modulatorApproved for fibromyalgia
VigabatrinGABA transaminase inhibitorIrreversibly inhibits GABA breakdown
PhenobarbitalBarbiturate that enhances GABA activityLong history in seizure management

Tiagabine is unique among these compounds due to its specific action on GABA reuptake inhibition rather than direct receptor modulation or calcium channel interaction, making it particularly effective in enhancing synaptic GABA levels without directly activating GABA receptors .

(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic Acid Configuration

Tiagabine hydrochloride exists as the pharmacologically active R-(-)-enantiomer, with the systematic name (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid hydrochloride [1] [2]. The molecular structure consists of a central piperidine ring bearing a carboxylic acid group at the 3-position and a complex biaryl substituent at the nitrogen atom. The biaryl moiety contains two 3-methylthiophene rings connected through a butenyl linker, creating a lipophilic appendage essential for blood-brain barrier penetration [1] [3].

The molecular formula is C₂₀H₂₅NO₂S₂·HCl with a molecular weight of 412.01 g/mol [1] [4]. The compound's structure features the nipecotic acid core, which is responsible for gamma-aminobutyric acid (GABA) uptake inhibition, while the bis(3-methyl-2-thienyl) substituent provides selectivity for the GAT-1 transporter [3].

Absolute Stereochemistry Determination Methods

The absolute stereochemistry of tiagabine hydrochloride has been established through multiple analytical approaches. Chiral high-performance liquid chromatography methods have been developed and validated for determining the enantiomeric purity of tiagabine hydrochloride [5] [6]. These methods utilize chiral stationary phases, specifically Chiralcel-OD columns, with mobile phases containing hexane-isopropanol-ethanol mixtures and trifluoroacetic acid as an additive [6].

The R-(-)-configuration has been confirmed through specific rotation measurements, showing values of [α]D²⁰ = -9 to -12° (c = 1, H₂O) [7] [8]. X-ray crystallography and nuclear magnetic resonance studies have provided definitive structural confirmation of the preferred equatorial configuration of the carboxylate group [9] [10].

Chiral Center Analysis

Tiagabine hydrochloride contains a single chiral center located at the 3-position of the piperidine ring. The stereochemical preference is critical for pharmacological activity, with the R-(-)-enantiomer being approximately four times more potent than the S-(+)-enantiomer [11]. Molecular dynamics simulations have revealed that the R-configured compound adopts preferential conformations that optimize binding to the GAT-1 transporter [10].

The chiral stability of tiagabine hydrochloride has been investigated under various conditions. Studies demonstrate that the compound maintains its stereochemical integrity at room temperature, with minimal racemization occurring even under stress conditions [5]. The carboxylate group preferentially adopts an equatorial configuration, which reduces intramolecular interactions and enhances binding affinity [9] [10].

Physicochemical Properties

Solubility Profile in Various Media

Tiagabine hydrochloride demonstrates variable solubility characteristics across different media. In aqueous solutions, the compound exhibits solubility values ranging from 10 to 25 mg/mL, with optimal solubility achieved in water at physiological pH [12] [7]. The compound shows enhanced solubility in polar organic solvents, with dimethyl sulfoxide (DMSO) solubility reaching 82 mg/mL [13].

The pH-dependent solubility profile reflects the compound's amphoteric nature, with two distinct pKa values of 3.3 and 9.4 at 25°C [7]. The compound is sparingly soluble in water, soluble in aqueous base, and insoluble in nonpolar solvents such as heptane [3]. Ethanol solutions demonstrate good solubility, with concentrations up to 82 mg/mL achievable [13].

Crystalline Properties and Polymorphism

Tiagabine hydrochloride exhibits extensive polymorphism, with multiple crystalline forms identified and characterized. The anhydrous form represents the most thermodynamically stable polymorph under standard conditions [14] [15]. X-ray powder diffraction analysis of the anhydrous form reveals characteristic peaks at 6.4, 11.3, 13.0, 13.9, 15.0, 18.7, 19.4, 22.5, and 23.7° 2θ [14].

Patent literature describes sixteen distinct crystalline forms of tiagabine hydrochloride, indicating the compound's rich polymorphic landscape [16]. Form H, one of the characterized polymorphs, displays X-ray powder diffraction peaks at 5.8, 7.6, 7.8, 11.6, 14.6, 15.9, 17.0, 19.7, 22.6, and 25.1° 2θ [17]. The monohydrate form exhibits a distinctly different diffraction pattern compared to the anhydrous form [15].

pH-Dependent Stability Parameters

The stability of tiagabine hydrochloride demonstrates significant pH dependence. Forced degradation studies reveal that the compound undergoes degradation under acidic, photolytic, oxidative, and thermal conditions, while remaining stable under basic hydrolysis conditions [18]. The compound shows optimal stability in slightly acidic to neutral pH ranges.

Solution stability studies indicate that tiagabine hydrochloride maintains greater than 95% of its original concentration for 91 days at 4°C in appropriate formulation vehicles [19]. At 25°C, the compound retains more than 90% potency for 70 days in optimized formulations [19]. The pH-stability relationship is crucial for pharmaceutical formulation development and storage condition optimization.

Salt Form Characteristics

As the hydrochloride salt, tiagabine hydrochloride exhibits improved physicochemical properties compared to the free base. The salt formation enhances water solubility and provides better handling characteristics for pharmaceutical processing [3]. The compound appears as a white to off-white, odorless crystalline powder with good flow properties [3] [20].

The hydrochloride salt demonstrates thermal stability with decomposition occurring at temperatures above 189-194°C [21] [20]. Differential scanning calorimetry profiles show a single endothermic peak indicating melting at 190-200°C for the anhydrous form [15]. The salt form exhibits hygroscopic properties and requires storage under controlled humidity conditions [21].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Profile

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of tiagabine hydrochloride in deuterated dimethyl sulfoxide reveals characteristic signal patterns consistent with the molecular structure [11]. The spectrum displays signals at δ 12.79 (s, 1H) and 11.01 (s, 1H) corresponding to exchangeable protons, likely from the carboxylic acid and ammonium functionalities [11].

Aromatic protons from the thiophene rings appear as doublets at δ 7.52 (d, J = 4.9 Hz, 1H), 7.33 (d, J = 4.9 Hz, 1H), 6.96 (d, J = 4.9 Hz, 1H), and 6.85 (d, J = 4.9 Hz, 1H) [11]. The vinyl proton appears as a triplet at δ 6.00 (t, J = 7.0 Hz, 1H), while aliphatic protons from the piperidine ring and alkyl chain appear in the upfield region [11].

Evolution of Synthetic Routes

The synthetic chemistry of tiagabine hydrochloride has undergone significant evolution since its initial development in the 1990s, progressing from traditional organomagnesium methodologies to sophisticated enantioselective protocols that demonstrate enhanced efficiency and stereochemical control [1] [2]. The earliest synthetic approaches relied heavily on Grignard chemistry and classical organic transformations, which, while effective, presented limitations in terms of scalability, environmental impact, and stereochemical precision [3] [4].

The development trajectory has been marked by increasing sophistication in both stereochemical control and process efficiency. Early methods necessitated the resolution of racemic ethyl nipecotate using L-tartaric acid, representing an inherent limitation in atom economy and process efficiency [1] [2]. Subsequent advances introduced asymmetric hydrogenation protocols employing noble metal catalysts at elevated hydrogen pressures, achieving improved enantioselectivity but requiring specialized equipment and harsh reaction conditions [2] [5].

The most recent evolutionary phase has witnessed the introduction of radical-based approaches and asymmetric hydrogen atom transfer protocols, representing a paradigm shift toward more atom-economical and environmentally sustainable synthetic methodologies [1] [2]. These contemporary approaches demonstrate the field's progression toward green chemistry principles while maintaining or improving upon the synthetic efficiency of earlier methods.

Contemporary Synthetic Methodologies

Grignard-Based Synthetic Pathways

Grignard reagents continue to play a fundamental role in tiagabine synthesis, particularly in the construction of the bis-thiophene containing fragment that constitutes a key structural element of the target molecule [3] [4]. The methodology involves the preparation of (3-methyl-2-thienyl)magnesium bromide through the reaction of 2-bromo-3-methylthiophene with magnesium metal in anhydrous tetrahydrofuran [3] [6].

The synthetic sequence commences with the formation of the organomagnesium reagent under inert atmosphere conditions, typically requiring activation of magnesium turnings through mechanical abrasion or chemical activation with iodine [3] [6]. The resulting Grignard reagent demonstrates excellent reactivity toward electrophilic carbonyl compounds, enabling the formation of carbon-carbon bonds essential for the tiagabine framework construction [4].

A representative procedure involves the treatment of magnesium chips with 2-bromo-3-methylthiophene in anhydrous tetrahydrofuran, followed by the addition of γ-butyrolactone to generate the corresponding tertiary alcohol intermediate [3] [6]. This intermediate undergoes subsequent elimination and functionalization to provide the desired homoallylic halide component required for the final alkylation step [3].

The Grignard-based approach offers several advantages, including the use of readily available starting materials, established reaction conditions, and the ability to construct complex carbon frameworks in a single operation [4]. However, the methodology also presents challenges related to moisture sensitivity, the requirement for anhydrous conditions, and the generation of stoichiometric amounts of magnesium salts as byproducts [3] [6].

Alternative Grignard-based strategies have explored the use of different electrophiles and reaction conditions to optimize the overall synthetic sequence. These include the employment of ethyl 4-bromobutyrate as the electrophilic component, which directly introduces the requisite carbon chain length while maintaining the necessary functional group compatibility [6].

Asymmetric Hydrogen Atom Transfer Protocols

The asymmetric hydrogen atom transfer protocol represents a significant advancement in tiagabine synthesis, utilizing a titanium-catalyzed radical approach to construct the essential chiral tertiary carbon center with high enantioselectivity [1] [2]. This methodology employs a salen-titanium complex as the chiral catalyst, enabling the enantioconvergent transformation of racemic glycidic ester substrates into enantioenriched β-hydroxy esters [1].

The catalytic system utilizes (salen)titanium chloride in combination with zinc powder and tris(trimethylsilyl)silane as the hydrogen atom donor [1] [2]. The reaction proceeds through a radical pathway, with the titanium catalyst providing both the chiral environment and the redox activity necessary for the hydrogen atom transfer process [1]. The transformation is typically conducted at low temperatures (-10°C) in ethyl acetate solvent, providing optimal conditions for both reactivity and stereoselectivity [1].

The substrate for the asymmetric hydrogen atom transfer reaction is readily prepared through the epoxidation of an appropriately substituted acrylate using meta-chloroperbenzoic acid [1] [2]. The resulting glycidic ester serves as the radical precursor, undergoing ring opening and subsequent hydrogen atom transfer to generate the desired chiral tertiary carbon center [1].

The protocol demonstrates exceptional enantioselectivity, typically achieving 90-92% enantiomeric excess for the target transformation [1] [2]. The high stereochemical control is attributed to the rigid salen ligand framework, which provides an effective chiral environment for the radical intermediate during the hydrogen atom transfer process [1].

Following the asymmetric hydrogen atom transfer, the resulting β-hydroxy ester undergoes functional group manipulation to introduce the necessary dibromide functionality for the subsequent cyclization reaction [1] [2]. This transformation involves initial reduction of the hydroxy group followed by treatment with triphenylphosphine and carbon tetrabromide to generate the desired dibromo intermediate [1].

The cyclization step utilizes a double N-substitution reaction between the dibromo intermediate and the appropriately substituted homoallylic amine to construct the piperidine ring system [1] [2]. This transformation is conducted under basic conditions using potassium carbonate in acetonitrile at elevated temperature, providing the target alkaloid ring structure with preservation of the stereochemical integrity established in the earlier asymmetric step [1].

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies for tiagabine hydrochloride have evolved to address the critical importance of stereochemical control in the formation of the bioactive R-enantiomer, which demonstrates significantly enhanced potency compared to the S-enantiomer [1] [2]. The development of these strategies has been driven by the recognition that the sole stereocenter in the alkaloid ring is essential for biological activity, with the R-enantiomer being four times more potent than its S-counterpart [1] [2].

The asymmetric hydrogenation approach represents one of the most successful enantioselective methodologies, utilizing noble metal catalysts to achieve high stereoselectivity in the formation of the chiral piperidine ring [2] [5]. This methodology typically employs rhodium-based catalyst systems with chiral phosphine ligands, operating under elevated hydrogen pressures to achieve optimal enantioselectivity [2].

The substrate for asymmetric hydrogenation is prepared through the reduction of ethyl nicotinate to the corresponding vinylogous carbamate intermediate, which subsequently undergoes enantioselective hydrogenation to provide the desired R-nipecotate ester [5]. The transformation typically achieves enantioselectivities in the range of 85-95% enantiomeric excess, representing a significant improvement over resolution-based approaches [2].

Alternative enantioselective strategies have explored the use of chiral auxiliaries and asymmetric alkylation methodologies to introduce the required stereochemistry at appropriate synthetic intermediates [7]. These approaches often involve the temporary attachment of chiral auxiliaries to substrate molecules, followed by stereoselective transformations and subsequent auxiliary removal [7].

The implementation of organocatalytic approaches has also shown promise in the enantioselective synthesis of tiagabine intermediates, utilizing small-molecule catalysts to achieve high levels of stereochemical control without the need for precious metals [8]. These methodologies often rely on hydrogen bonding interactions or iminium ion activation to provide the necessary chiral environment for asymmetric transformations [8].

Recent developments in asymmetric synthesis have focused on the development of more environmentally sustainable methodologies that minimize the use of toxic reagents and solvents while maintaining high levels of stereochemical control [1] [2]. These approaches often incorporate principles of green chemistry, including atom economy considerations and the use of renewable feedstocks where possible [1].

Nipecotic Acid Derivative Approaches

The nipecotic acid derivative approach represents a direct and conceptually straightforward strategy for tiagabine synthesis, leveraging the structural similarity between the target compound and the endogenous GABA uptake inhibitor nipecotic acid [9] [10]. This methodology focuses on the functionalization of the piperidine ring system through N-alkylation reactions with appropriately substituted side chains [9].

The synthetic sequence typically commences with the preparation of the chiral nipecotic acid ester, which can be obtained through several established methodologies including asymmetric hydrogenation of the corresponding pyridine derivative or resolution of racemic material [9] [10]. The enantiomerically pure nipecotic acid ester serves as the nucleophilic component in the subsequent alkylation reaction [9].

The alkylating agent is prepared through the synthesis of the bis-thiophene containing butenyl halide, which incorporates the lipophilic appendage necessary for blood-brain barrier penetration and biological activity [9] [10]. This component is typically synthesized through Grignard chemistry or alternative organometallic approaches, as described in the previous sections [9].

The key transformation involves the nucleophilic substitution of the homoallylic halide by the nipecotic acid ester under basic conditions, typically using potassium carbonate as the base and potassium iodide as a catalyst [9] [11]. The reaction is conducted in polar aprotic solvents such as acetone or acetonitrile, providing optimal conditions for the SN2 displacement reaction [11].

The reaction conditions require careful optimization to achieve high yields while minimizing side reactions such as elimination or overalkylation [11]. Temperature control is particularly important, as elevated temperatures can promote elimination reactions leading to the formation of undesired alkene byproducts [11].

Following the alkylation reaction, the resulting ester intermediate undergoes hydrolysis under basic conditions to provide the free carboxylic acid [11]. The hydrolysis is typically conducted using aqueous sodium hydroxide or potassium hydroxide in alcoholic solvents, followed by acidification to precipitate the product [11].

The final step involves the formation of the hydrochloride salt through treatment with hydrochloric acid under controlled conditions [11]. The salt formation is critical for product stability and bioavailability, requiring careful pH control and crystallization conditions to ensure the formation of the desired polymorphic form [11].

Recent developments in nipecotic acid derivative synthesis have explored the use of more environmentally friendly reaction conditions and the development of continuous flow processes for improved scalability [12] [10]. These approaches often incorporate principles of process intensification and green chemistry to minimize environmental impact while maintaining synthetic efficiency [12].

Process Chemistry Considerations

Scalability Parameters

The successful scale-up of tiagabine hydrochloride synthesis from laboratory to industrial production requires careful consideration of multiple process parameters that influence reaction efficiency, product quality, and economic viability [3] [13]. The transition from bench-scale to pilot-scale operations typically involves a systematic evaluation of heat transfer, mass transfer, and mixing characteristics under scaled conditions [13].

Temperature control emerges as a critical scalability parameter, particularly for reactions involving exothermic transformations or temperature-sensitive intermediates [3] [13]. The asymmetric hydrogen atom transfer protocol, for instance, requires precise temperature control at -10°C, necessitating specialized cooling systems and insulation to maintain consistent reaction conditions at larger scales [1] [2].

Mixing efficiency becomes increasingly important as reaction volumes increase, with inadequate mixing potentially leading to localized concentration gradients and reduced reaction selectivity [13]. The Grignard-based synthetic pathways are particularly sensitive to mixing conditions, as the heterogeneous nature of these reactions requires efficient contact between the solid magnesium surface and the organic halide substrate [3] [6].

The availability and cost of starting materials represent fundamental scalability considerations, with some synthetic routes requiring expensive or specialty reagents that may not be readily available in commercial quantities [3] [13]. The asymmetric hydrogen atom transfer protocol, while highly efficient, utilizes specialized titanium catalysts that may require custom synthesis or procurement from specialty suppliers [1] [2].

Solvent selection and recovery considerations become paramount at industrial scale, with the choice of reaction medium influencing both the environmental impact and economic viability of the process [13]. The development of solvent recycling protocols and the evaluation of alternative solvent systems that minimize waste generation and environmental impact are essential considerations [13].

Equipment compatibility and materials of construction must be evaluated for their suitability under scaled reaction conditions, particularly for reactions involving corrosive reagents or extreme temperatures [13]. The use of specialized equipment such as hydrogenation reactors or cryogenic cooling systems may require significant capital investment and specialized operational expertise [13].

Process analytical technology implementation becomes increasingly important at larger scales, with real-time monitoring of reaction progress and product quality enabling improved process control and consistent product quality [13]. The development of in-line analytical methods for key process parameters such as temperature, pH, and reaction conversion provides the foundation for automated process control systems [13].

Yield Optimization Strategies

Yield optimization represents a critical component of process development, with even modest improvements in synthetic efficiency translating to significant economic benefits at commercial scale [14] [11]. The optimization process typically involves systematic evaluation of reaction parameters including temperature, concentration, catalyst loading, and reaction time [14].

Temperature optimization requires balancing reaction rate with side reaction suppression, as elevated temperatures generally accelerate desired transformations but may also promote competing pathways [14]. The asymmetric hydrogen atom transfer protocol demonstrates optimal performance at -10°C, with higher temperatures leading to reduced enantioselectivity and lower overall yields [1] [2].

Catalyst loading optimization involves determining the minimum catalyst concentration necessary to achieve acceptable reaction rates while minimizing costs and simplifying product purification [14]. The development of more active catalytic systems can enable reduced catalyst loadings, improving both the economic and environmental profile of the process [14].

Reaction time optimization requires establishing the optimal balance between reaction completion and the potential for product degradation or side reactions [14]. Extended reaction times may improve conversion but can also lead to the formation of impurities that complicate product isolation and purification [14].

Solvent selection and optimization can significantly impact reaction yields through effects on substrate solubility, reaction rate, and product selectivity [14]. The development of alternative solvent systems that provide improved performance while reducing environmental impact represents an important optimization opportunity [14].

The implementation of continuous flow processing has emerged as a powerful tool for yield optimization, enabling precise control of reaction parameters and improved heat and mass transfer compared to batch processing [15]. Flow chemistry approaches can also enable the use of more extreme reaction conditions that may not be practical in batch operations [15].

Statistical experimental design methodologies such as Design of Experiments provide systematic approaches for yield optimization, enabling the efficient exploration of multidimensional parameter spaces to identify optimal reaction conditions [14]. These approaches can significantly reduce the number of experiments required compared to traditional one-factor-at-a-time optimization strategies [14].

Purification and Crystallization Techniques

The purification and crystallization of tiagabine hydrochloride requires specialized techniques to achieve the high purity standards necessary for pharmaceutical applications while maintaining acceptable yields and processing economics [11] [16]. The development of effective purification strategies must address both the removal of synthetic impurities and the control of polymorphic form [11].

Traditional purification approaches have relied heavily on column chromatography for the separation of synthetic intermediates, but these methods present significant challenges for industrial implementation due to their cost, scalability limitations, and environmental impact [11]. The development of alternative purification strategies that avoid chromatographic methods represents an important process improvement opportunity [11].

Crystallization emerges as the preferred purification method for the final product, offering the advantages of high purity, controlled polymorphic form, and excellent scalability [11] [16]. The crystallization process requires careful control of multiple parameters including temperature, concentration, cooling rate, and seed crystal characteristics [11].

The selection of appropriate crystallization solvents represents a critical decision, with the solvent system influencing both the crystallization kinetics and the final crystal form [11]. Aqueous systems are often preferred for their environmental profile, but organic solvents may be necessary to achieve appropriate solubility characteristics [11].

The development of seeding strategies can significantly improve crystallization consistency and control, providing nucleation sites that promote the formation of the desired polymorphic form [11] [16]. The preparation and storage of seed crystals require careful attention to prevent contamination or polymorphic conversion [11].

Temperature control during crystallization is essential for controlling crystal size distribution and polymorphic form, with cooling rates and final temperatures requiring optimization for each specific system [11]. Rapid cooling can lead to the formation of small crystals with poor filtration characteristics, while slow cooling may promote the formation of larger crystals with improved processing properties [11].

The implementation of advanced crystallization technologies such as continuous crystallization or antisolvent crystallization can provide improved control over crystal properties and enable more efficient processing compared to traditional batch crystallization methods [11]. These approaches often require specialized equipment but can offer significant advantages in terms of product quality and process efficiency [11].

Green Chemistry Applications

Solvent Reduction Methodologies

The implementation of solvent reduction methodologies in tiagabine synthesis represents a significant opportunity for environmental impact reduction while maintaining or improving synthetic efficiency [17] [18]. Traditional synthetic approaches often employ large volumes of organic solvents, contributing to environmental burden and increasing process costs [17].

The development of solvent-free reaction conditions has emerged as a promising approach for several key transformations in the tiagabine synthetic sequence [19]. These methodologies eliminate the need for organic solvents by conducting reactions in the neat state or using alternative reaction media such as ionic liquids or supercritical fluids [19].

Water has gained recognition as an environmentally benign reaction medium for many organic transformations, including several steps in tiagabine synthesis [18]. The use of aqueous reaction conditions can significantly reduce the environmental impact of synthetic processes while often providing improved safety profiles compared to organic solvents [18].

Microwave-assisted synthesis has proven effective for reducing both reaction times and solvent requirements in tiagabine synthesis [14]. The enhanced heating efficiency of microwave irradiation can enable reactions to proceed under more concentrated conditions, reducing the total volume of solvent required [14].

The implementation of continuous flow chemistry approaches provides opportunities for significant solvent reduction through improved heat and mass transfer characteristics compared to batch processing [15]. Flow systems can operate at higher concentrations and with reduced hold-up volumes, minimizing the total solvent inventory required [15].

Alternative solvent systems such as bio-based solvents derived from renewable feedstocks offer the potential for reduced environmental impact while maintaining acceptable performance characteristics [18]. The evaluation of these alternative solvents requires consideration of their synthesis, biodegradability, and overall lifecycle impact [18].

The development of solvent recycling and recovery systems represents another important approach for reducing the environmental impact of tiagabine synthesis [20]. These systems can enable the reuse of solvents multiple times, significantly reducing the overall solvent consumption and waste generation [20].

Catalyst Recycling Approaches

The development of effective catalyst recycling approaches represents a critical component of sustainable tiagabine synthesis, particularly for transformations employing precious metal catalysts or specialized organic catalysts [20] [21]. The implementation of catalyst recycling systems can significantly reduce process costs while minimizing environmental impact [20].

Heterogeneous catalysis approaches offer inherent advantages for catalyst recycling, as the solid catalysts can be readily separated from reaction mixtures through filtration or centrifugation [21]. The development of supported catalysts for tiagabine synthesis enables the implementation of fixed-bed or fluidized-bed reactor systems that facilitate continuous catalyst utilization [21].

Magnetic nanoparticle catalysts have emerged as a promising approach for enabling facile catalyst recovery and reuse [21]. These systems utilize magnetic fields to separate the catalyst from reaction mixtures, providing a gentle and efficient recovery method that preserves catalyst activity [21].

The implementation of biphasic reaction systems can enable catalyst recycling through phase separation, with the catalyst retained in one phase while the products are extracted into the other phase [20]. These systems often utilize aqueous-organic biphasic conditions or fluorous biphasic systems to achieve effective catalyst retention [20].

Electrochemical catalyst recovery represents an innovative approach for the recycling of homogeneous catalysts, utilizing polymer-modified electrodes to capture and release catalysts through electrochemical switching [20]. This methodology has demonstrated effectiveness for platinum and palladium catalysts, achieving high recovery efficiencies while maintaining catalyst activity [20].

The development of catalyst regeneration protocols is essential for maintaining catalyst activity over multiple cycles, addressing issues such as catalyst deactivation or poisoning [20] [21]. These protocols often involve treatments such as oxidation, reduction, or washing to restore catalyst performance [20].

Process integration strategies that combine catalyst recycling with other process improvements can provide synergistic benefits, such as the combination of catalyst recycling with solvent recovery to minimize both material consumption and waste generation [20].

Atom Economy Considerations

Atom economy represents a fundamental principle in the development of sustainable tiagabine synthesis, emphasizing the efficient utilization of atoms from starting materials in the formation of the desired product while minimizing waste generation [17] [18]. The quantitative assessment of atom economy provides a valuable metric for evaluating and comparing different synthetic approaches [17].

The calculation of atom economy involves determining the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage [17] [18]. Higher atom economy values indicate more efficient utilization of starting materials and reduced waste generation [17].

Traditional synthetic approaches to tiagabine often demonstrate relatively low atom economy due to the use of stoichiometric reagents and the generation of substantial quantities of byproducts [17]. The Grignard-based synthetic pathways, while effective, generate stoichiometric amounts of magnesium salts as byproducts, reducing the overall atom economy [17].

The asymmetric hydrogen atom transfer protocol demonstrates improved atom economy compared to traditional methods, as the key transformation involves the direct addition of hydrogen atoms to the substrate with minimal byproduct formation [1] [2]. This approach represents a significant improvement in terms of atom utilization efficiency [1].

Catalytic transformations generally offer superior atom economy compared to stoichiometric reactions, as the catalyst is not consumed in the reaction and can facilitate multiple turnovers [17] [18]. The development of more active catalytic systems can enable reduced catalyst loadings, further improving atom economy [17].

The implementation of multicomponent reactions can provide significant atom economy advantages by combining multiple bond-forming events in a single transformation [22]. These approaches can eliminate the need for isolation and purification of intermediates, reducing both waste generation and processing costs [22].

Cascade reactions and one-pot transformations offer additional opportunities for improved atom economy by minimizing the number of separate unit operations and reducing intermediate handling [17] [18]. These approaches can significantly reduce the overall environmental impact of the synthetic process [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

411.1093491 g/mol

Monoisotopic Mass

411.1093491 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DQH6T6D8OY

Pharmacology

Tiagabine Hydrochloride is the hydrochloride salt form of tiagabine, a nipecotic acid derivative with anticonvulsant property. Tiagabine hydrochloride inhibits the gamma-aminobutyric acid (GABA) transporter type 1 (GAT1), which is predominantly localized in presynaptic terminals of neurons thereby preventing the reuptake of GABA by the presynaptic endings. Consequently, this increases the level of available GABA within the synaptic cleft, thereby resulting in prolongation of its inhibitory actions. Tiagabine is effective against maximum electroshock seizures and both limbic and generalized tonic-clonic seizures.

MeSH Pharmacological Classification

Anticonvulsants

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Other CAS

145821-59-6

Wikipedia

Tiagabine hydrochloride

FDA Medication Guides

Gabitril
Tiagabine Hydrochloride
TABLET;ORAL
CEPHALON
08/09/2016

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Pulman J, Hutton JL, Marson AG. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2014 Feb 5;2:CD001908. doi: 10.1002/14651858.CD001908.pub3. Review. PubMed PMID: 24500879.
2: Błaszczyk B. [Tiagabine--own experience in the refractory epilepsy treatment]. Wiad Lek. 2013;66(2 Pt 2):175-9. Review. Polish. PubMed PMID: 25775813.
3: Vasudev A, Macritchie K, Rao SK, Geddes J, Young AH. Tiagabine for acute affective episodes in bipolar disorder. Cochrane Database Syst Rev. 2012 Dec 12;12:CD004694. doi: 10.1002/14651858.CD004694.pub3. Review. PubMed PMID: 23235614.
4: Pulman J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2012 May 16;5:CD001908. doi: 10.1002/14651858.CD001908.pub2. Review. Update in: Cochrane Database Syst Rev. 2014;2:CD001908. PubMed PMID: 22592677; PubMed Central PMCID: PMC4058679.
5: Vasudev A, Macritchie K, Rao SN, Geddes J, Young AH. Tiagabine in the maintenance treatment of bipolar disorder. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD005173. doi: 10.1002/14651858.CD005173.pub3. Review. PubMed PMID: 22161389.
6: Bentué-Ferrer D, Tribut O, Verdier MC; le groupe Suivi Thérapeutique Pharmacologique de la Société Française de Pharmacologie et de Thérapeutique. [Therapeutic drug monitoring of tiagabine]. Therapie. 2010 Jan-Feb;65(1):51-5. doi: 10.2515/therapie/2009065. Epub 2010 Mar 8. Review. French. PubMed PMID: 20205996.
7: Schwartz TL, Nihalani N. Tiagabine in anxiety disorders. Expert Opin Pharmacother. 2006 Oct;7(14):1977-87. Review. PubMed PMID: 17020423.
8: Young AH, Geddes JR, Macritchie K, Rao SN, Vasudev A. Tiagabine in the maintenance treatment of bipolar disorders. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD005173. Review. Update in: Cochrane Database Syst Rev. 2011;(12):CD005173. PubMed PMID: 16856081.
9: Young AH, Geddes JR, Macritchie K, Rao SN, Watson S, Vasudev A. Tiagabine in the treatment of acute affective episodes in bipolar disorder: efficacy and acceptability. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD004694. Review. Update in: Cochrane Database Syst Rev. 2012;12:CD004694. PubMed PMID: 16856056.
10: Spiller HA, Winter ML, Ryan M, Krenzelok EP, Anderson DL, Thompson M, Kumar S. Retrospective evaluation of tiagabine overdose. Clin Toxicol (Phila). 2005;43(7):855-9. Review. PubMed PMID: 16440513.
11: Stahl SM. Anticonvulsants as anxiolytics, part 1: tiagabine and other anticonvulsants with actions on GABA. J Clin Psychiatry. 2004 Mar;65(3):291-2. Review. PubMed PMID: 15096065.
12: de Borchgrave V, Lienard F, Willemart T, van Rijckevorsel K. Clinical and EEG findings in six patients with altered mental status receiving tiagabine therapy. Epilepsy Behav. 2003 Jun;4(3):326-37. Review. PubMed PMID: 12791336.
13: Sills GJ. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Epileptic Disord. 2003 Mar;5(1):51-6. Review. PubMed PMID: 12773297.
14: Angehagen M, Ben-Menachem E, Rönnbäck L, Hansson E. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate. Neurochem Res. 2003 Feb;28(2):333-40. Review. PubMed PMID: 12608706.
15: Casas-Fernández C, Domingo-Jiménez R. [Characteristics and indications of tiagabine]. Rev Neurol. 2002 Sep;35 Suppl 1:S96-S100. Review. Spanish. PubMed PMID: 12373661.
16: Pereira J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2002;(3):CD001908. Review. Update in: Cochrane Database Syst Rev. 2012;5:CD001908. PubMed PMID: 12137637.
17: Kellinghaus C, Dziewas R, Lüdemann P. Tiagabine-related non-convulsive status epilepticus in partial epilepsy: three case reports and a review of the literature. Seizure. 2002 Jun;11(4):243-9. Review. PubMed PMID: 12027571.
18: Carta MG, Hardoy MC, Grunze H, Carpiniello B. The use of tiagabine in affective disorders. Pharmacopsychiatry. 2002 Jan;35(1):33-4. Review. PubMed PMID: 11819159.
19: Genton P, Guerrini R, Perucca E. Tiagabine in clinical practice. Epilepsia. 2001;42 Suppl 3:42-5. Review. PubMed PMID: 11520322.
20: Schachter SC. Pharmacology and clinical experience with tiagabine. Expert Opin Pharmacother. 2001 Jan;2(1):179-87. Review. PubMed PMID: 11336578.

Explore Compound Types